molecular formula C11H9NO3 B13118835 1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 68661-20-1

1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13118835
CAS No.: 68661-20-1
M. Wt: 203.19 g/mol
InChI Key: CBLTWFZYKAHQJE-UHFFFAOYSA-N
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Description

1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones These compounds are characterized by a pyrrole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one typically involves the reaction of a suitable pyrrole derivative with benzoyl chloride in the presence of a base. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of biological pathways.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-4-hydroxy-1H-pyrrole-3-carboxylic acid
  • 1-Benzoyl-4-hydroxy-1H-pyrrole-2-carboxylic acid
  • 1-Benzoyl-4-hydroxy-1H-pyrrole-5-carboxylic acid

Uniqueness

1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

68661-20-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-benzoyl-3-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2

InChI Key

CBLTWFZYKAHQJE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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